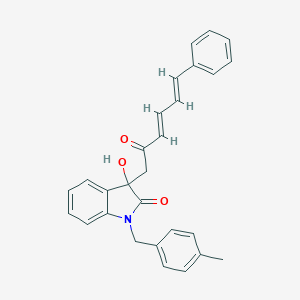
4-Propoxy-N-pyridin-3-yl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propoxy-N-pyridin-3-yl-benzamide, also known as PPNB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. The compound belongs to the class of benzamide derivatives and has been studied for its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 4-Propoxy-N-pyridin-3-yl-benzamide is not fully understood. However, studies suggest that the compound may exert its pharmacological effects by interacting with various biological targets, such as ion channels, enzymes, and receptors. For example, 4-Propoxy-N-pyridin-3-yl-benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-Propoxy-N-pyridin-3-yl-benzamide has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of inflammation. Additionally, 4-Propoxy-N-pyridin-3-yl-benzamide has been shown to possess antioxidant properties, which may protect against oxidative stress-induced damage. Furthermore, studies suggest that 4-Propoxy-N-pyridin-3-yl-benzamide may possess anticancer properties by inducing apoptosis and inhibiting tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Propoxy-N-pyridin-3-yl-benzamide in lab experiments is its potential as a pharmacological agent with various biological activities. Additionally, the synthesis of 4-Propoxy-N-pyridin-3-yl-benzamide is relatively straightforward, which makes it accessible for researchers. However, one limitation of using 4-Propoxy-N-pyridin-3-yl-benzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 4-Propoxy-N-pyridin-3-yl-benzamide. One direction is to further investigate the mechanism of action of the compound. Additionally, studies could explore the potential of 4-Propoxy-N-pyridin-3-yl-benzamide as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Furthermore, research could investigate the potential of 4-Propoxy-N-pyridin-3-yl-benzamide as a lead compound for the development of new pharmacological agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4-Propoxy-N-pyridin-3-yl-benzamide is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. The compound has been studied for its anti-inflammatory, analgesic, antioxidant, and anticancer properties. Additionally, 4-Propoxy-N-pyridin-3-yl-benzamide has been shown to interact with various biological targets, although its mechanism of action is not fully understood. While there are advantages and limitations to using 4-Propoxy-N-pyridin-3-yl-benzamide in lab experiments, the compound holds promise as a potential therapeutic agent for various diseases. Future research on 4-Propoxy-N-pyridin-3-yl-benzamide could further elucidate its mechanism of action and explore its potential as a lead compound for drug development.
Synthesemethoden
The synthesis of 4-Propoxy-N-pyridin-3-yl-benzamide involves the reaction of 4-propoxy-3-aminopyridine with 3-chlorobenzoyl chloride in the presence of a base. The reaction yields 4-Propoxy-N-pyridin-3-yl-benzamide as a white crystalline solid with a melting point of 168-170°C.
Wissenschaftliche Forschungsanwendungen
4-Propoxy-N-pyridin-3-yl-benzamide has been extensively studied for its potential as a pharmacological agent. The compound has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antioxidant properties. Additionally, 4-Propoxy-N-pyridin-3-yl-benzamide has been studied for its potential as an anticancer agent.
Eigenschaften
Produktname |
4-Propoxy-N-pyridin-3-yl-benzamide |
|---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
4-propoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-10-19-14-7-5-12(6-8-14)15(18)17-13-4-3-9-16-11-13/h3-9,11H,2,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
HYGQZYIDZIFNKZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Löslichkeit |
36 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)

![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252980.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)
![1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252987.png)
![1-Allyl-3-[2-(3-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252988.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252989.png)